molecular formula C8H9F2NO B2766736 [6-(1,1-Difluoroethyl)pyridin-2-yl]methanol CAS No. 2260932-23-6

[6-(1,1-Difluoroethyl)pyridin-2-yl]methanol

Cat. No.: B2766736
CAS No.: 2260932-23-6
M. Wt: 173.163
InChI Key: RBXRFWZKMGPPSQ-UHFFFAOYSA-N
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Description

[6-(1,1-Difluoroethyl)pyridin-2-yl]methanol is a fluorinated pyridine derivative characterized by a difluoroethyl group (-CF₂CH₃) at the 6-position of the pyridine ring and a hydroxymethyl (-CH₂OH) group at the 2-position. The compound’s molecular formula is C₈H₉F₂NO, with a monoisotopic mass of 173.065 Da . Its structure combines the electron-withdrawing effects of fluorine atoms with the hydrogen-bonding capacity of the methanol group, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

[6-(1,1-difluoroethyl)pyridin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-8(9,10)7-4-2-3-6(5-12)11-7/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXRFWZKMGPPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=N1)CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

[6-(1,1-Difluoroethyl)pyridin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as solvent choice and reaction temperature, depend on the desired transformation .

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research indicates that compounds containing difluoromethyl groups, such as [6-(1,1-Difluoroethyl)pyridin-2-yl]methanol, exhibit significant biological activity. Difluoromethylated compounds are known to interact with biological targets effectively, making them candidates for developing anticancer agents. Studies have shown that the incorporation of difluoromethyl groups can enhance the potency and selectivity of drugs against various cancer cell lines .

Mechanism of Action
The mechanism through which [6-(1,1-Difluoroethyl)pyridin-2-yl]methanol exerts its effects involves the modulation of metabolic pathways in cancer cells. The difluoromethyl group may influence the lipophilicity and hydrogen bonding capabilities of the molecule, enhancing its interaction with target proteins involved in cancer progression .

Materials Science Applications

Synthesis of Functional Materials
The compound has been utilized in synthesizing advanced materials due to its unique chemical properties. For instance, it can serve as a precursor for creating polymers with enhanced thermal and mechanical properties. The difluoromethyl group contributes to the stability and durability of these materials under varying environmental conditions .

Nanotechnology
In nanotechnology, [6-(1,1-Difluoroethyl)pyridin-2-yl]methanol has been explored for its potential in creating carbon dots that can be used in photonic applications. These carbon dots demonstrate unique optical properties that can be harnessed for applications in sensors and imaging technologies .

Environmental Chemistry Applications

CO₂ Reduction Strategies
Recent studies have highlighted the role of difluoromethylated compounds in catalyzing the reduction of carbon dioxide into valuable chemicals. The compound's ability to stabilize intermediates during catalytic processes makes it a candidate for developing efficient CO₂ reduction systems. This application is particularly relevant in addressing global warming by converting CO₂ into sustainable fuels .

Case Study 1: Anticancer Activity

A study conducted on various difluoromethylated pyridine derivatives demonstrated that [6-(1,1-Difluoroethyl)pyridin-2-yl]methanol exhibited potent inhibition against specific cancer cell lines. The study utilized cell viability assays to assess the compound's effectiveness and revealed a dose-dependent response, indicating its potential as an anticancer agent.

Case Study 2: Material Synthesis

In another research project focused on material science, researchers synthesized a polymer using [6-(1,1-Difluoroethyl)pyridin-2-yl]methanol as a monomer. The resulting polymer displayed enhanced thermal stability compared to traditional polymers, showcasing the compound's utility in creating high-performance materials for industrial applications.

Mechanism of Action

The mechanism by which [6-(1,1-Difluoroethyl)pyridin-2-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The difluoroethyl group can influence the compound’s reactivity and binding affinity, while the pyridinyl ring can interact with various biological molecules. These interactions can modulate different biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between [6-(1,1-Difluoroethyl)pyridin-2-yl]methanol and analogous compounds:

Compound Name Molecular Formula Molecular Weight (Da) Substituents/Functional Groups Key Properties/Applications References
[6-(1,1-Difluoroethyl)pyridin-2-yl]methanol C₈H₉F₂NO 173.065 -CF₂CH₃ (6-position), -CH₂OH (2-position) Intermediate for drug synthesis; potential bioactive properties inferred from analogs
2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine C₁₄H₁₂F₄N₂ 284.3 Dual -CF₂CH₃ groups on pyridine rings High lipophilicity; used in materials science
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol C₁₀H₁₃FN₂O 212.08 -F (6-position), pyrrolidine-methanol hybrid Broader solubility due to pyrrolidine ring; explored in biochemical assays
(2-(1,1-Difluoroethyl)phenyl)methanol C₉H₁₀F₂O 172.08 -CF₂CH₃ on benzene ring, -CH₂OH Lower polarity vs. pyridine analogs; used in agrochemicals
[5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine C₈H₁₀F₂N₂ 172.081 -CF₂CH₃ (5-position), -CH₂NH₂ Enhanced basicity; potential CNS-targeting scaffold
(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol C₇H₅BrF₃NO 271.02 -Br, -CF₃, -CH₂OH Bulky substituents; inhibits enzyme activity in studies

Key Comparative Insights:

Substituent Effects: Fluorine Placement: The 6-position difluoroethyl group in the target compound contrasts with 5-position substitution in [5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine , altering electronic distribution and steric accessibility. Trifluoromethyl vs.

Functional Group Influence: Methanol (-CH₂OH): Enhances hydrogen-bonding capacity compared to methanamine (-CH₂NH₂) in [5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine, favoring solubility in polar solvents . Benzene vs. Pyridine Core: (2-(1,1-Difluoroethyl)phenyl)methanol lacks pyridine’s basic nitrogen, reducing hydrogen-bond acceptor strength but increasing lipophilicity.

Pharmacological Relevance :

  • Fluorinated pyridines like the target compound share synthetic pathways with antimalarial agents (e.g., Naphthyridine derivatives in ) .
  • The dual -CF₂CH₃ groups in 2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine suggest applications in hydrophobic drug delivery systems.

Synthetic Challenges :

  • Difluoroethylation at the 6-position of pyridine requires precise regioselective methods, as seen in the synthesis of related compounds via palladium-catalyzed cross-coupling (inferred from ) .

Biological Activity

[6-(1,1-Difluoroethyl)pyridin-2-yl]methanol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The difluoroethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for drug development. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, structure-activity relationships, and potential therapeutic applications.

Structural Characteristics

The molecular formula of [6-(1,1-Difluoroethyl)pyridin-2-yl]methanol is C10_{10}H10_{10}F2_2N1_{1}O1_{1}, with a molecular weight of approximately 201.19 g/mol. Its structure includes:

  • A pyridine ring,
  • A hydroxymethyl group,
  • A difluoroethyl substituent at the 6-position.

This configuration is crucial for its binding interactions and biological activity.

Mechanisms of Biological Activity

Research indicates that [6-(1,1-Difluoroethyl)pyridin-2-yl]methanol exhibits various biological activities through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes, including dihydroorotate dehydrogenase (DHODH), which plays a role in pyrimidine biosynthesis. Inhibition of DHODH can lead to reduced proliferation of certain pathogens, including viruses .
  • Binding Affinity : Studies have demonstrated that the difluoroethyl moiety enhances binding affinity to target proteins, potentially through hydrogen bonding and hydrophobic interactions. This is significant in understanding its therapeutic effects .
  • Antiviral Activity : Preliminary data suggest that [6-(1,1-Difluoroethyl)pyridin-2-yl]methanol may exhibit antiviral properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit viral replication in vitro .

Case Studies and Research Findings

Several studies have explored the biological activity of [6-(1,1-Difluoroethyl)pyridin-2-yl]methanol and related compounds:

StudyFindings
Study 1 Investigated the inhibition of DHODH by pyridine derivatives, highlighting the importance of substituents in enhancing activity (pMIC values reported) .
Study 2 Explored binding interactions with bovine serum albumin (BSA), indicating that the compound binds effectively to BSA, suggesting potential pharmacokinetic advantages .
Study 3 Evaluated the antiviral effects of structurally similar compounds, demonstrating significant inhibition of viral replication (pMIC values ranging from 5.0 to 9.0) .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyridine ring and substituents significantly impact biological activity:

  • Difluoroethyl Group : Enhances metabolic stability and increases binding affinity.
  • Hydroxymethyl Group : Facilitates hydrogen bonding with target proteins.

Table summarizing SAR findings:

ModificationEffect on Activity
Addition of difluoroethyl groupIncreased binding affinity
Hydroxymethyl substitutionEnhanced interaction with proteins

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